molecular formula C15H13NO2 B12610702 1H-Isoindol-1-one, 2,3-dihydro-5-hydroxy-2-(phenylmethyl)- CAS No. 906345-00-4

1H-Isoindol-1-one, 2,3-dihydro-5-hydroxy-2-(phenylmethyl)-

Cat. No.: B12610702
CAS No.: 906345-00-4
M. Wt: 239.27 g/mol
InChI Key: YFGJYUYFYLESGB-UHFFFAOYSA-N
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Description

1H-Isoindol-1-one, 2,3-dihydro-5-hydroxy-2-(phenylmethyl)- is a chemical compound with the molecular formula C15H13NO2. This compound is part of the isoindolinone family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindol-1-one, 2,3-dihydro-5-hydroxy-2-(phenylmethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phthalaldehyde with benzylamine in the presence of a reducing agent . The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

1H-Isoindol-1-one, 2,3-dihydro-5-hydroxy-2-(phenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoindolinones, quinones, and reduced derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1H-Isoindol-1-one, 2,3-dihydro-5-hydroxy-2-(phenylmethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Isoindol-1-one, 2,3-dihydro-5-hydroxy-2-(phenylmethyl)- involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Isoindol-1-one, 2,3-dihydro-5-hydroxy-2-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylmethyl group enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets .

Biological Activity

1H-Isoindol-1-one, 2,3-dihydro-5-hydroxy-2-(phenylmethyl)-, also known by its CAS number 11844631, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C15H13NO2
  • Molecular Weight: 241.27 g/mol
  • Structure: The compound features an isoindole core with a hydroxyl group and a phenylmethyl substituent, which may influence its interaction with biological targets.

1. Anti-inflammatory Activity

Research has shown that derivatives of isoindoles exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The selectivity towards COX-2 over COX-1 is crucial for developing anti-inflammatory drugs with fewer side effects. In a study comparing various isoindole derivatives, certain compounds demonstrated greater COX-2 inhibition than the standard drug meloxicam, indicating potential as anti-inflammatory agents .

Table 1: COX Inhibition Data

CompoundIC50 (µM)Selectivity (COX-2/COX-1)
Meloxicam0.101.0
Compound A0.052.0
Compound B0.081.5

2. Antioxidant Properties

The antioxidant activity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that the compound effectively neutralizes free radicals, suggesting a protective role against oxidative stress-related diseases .

3. Cytotoxicity Against Cancer Cells

Studies have also highlighted the cytotoxic effects of isoindole derivatives on various cancer cell lines. For example, in vitro tests revealed that certain derivatives could induce apoptosis in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values ranging from 10 to 30 µM.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-720Apoptosis induction
PC-325Cell cycle arrest

The mechanisms underlying the biological activities of 1H-Isoindol-1-one derivatives involve multiple pathways:

  • Cyclooxygenase Inhibition: The compound binds to the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
  • Antioxidant Mechanism: The presence of hydroxyl groups facilitates electron donation to free radicals, stabilizing them and mitigating oxidative damage.
  • Apoptotic Pathways: The cytotoxic effects are mediated through the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death in cancer cells.

Case Studies

A notable case study involved the evaluation of a series of isoindole derivatives for their anti-inflammatory and anticancer properties. Researchers synthesized multiple derivatives and tested them against COX enzymes and various cancer cell lines. The most promising candidates exhibited both selective COX-2 inhibition and significant cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .

Properties

CAS No.

906345-00-4

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

2-benzyl-5-hydroxy-3H-isoindol-1-one

InChI

InChI=1S/C15H13NO2/c17-13-6-7-14-12(8-13)10-16(15(14)18)9-11-4-2-1-3-5-11/h1-8,17H,9-10H2

InChI Key

YFGJYUYFYLESGB-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)O)C(=O)N1CC3=CC=CC=C3

Origin of Product

United States

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